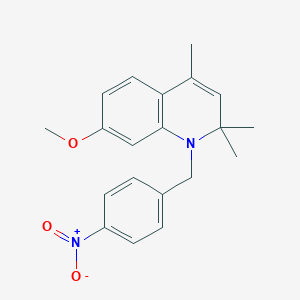
N,N'-(2,2-DIMETHYL-1,3-PROPANEDIYL)BIS(2-METHYLPROPANAMIDE)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-(2,2-Dimethyl-1,3-propanediyl)bis(2-methylpropanamide): is an organic compound that belongs to the class of amides It is characterized by the presence of two amide groups attached to a central 2,2-dimethyl-1,3-propanediyl backbone
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N,N’-(2,2-Dimethyl-1,3-propanediyl)bis(2-methylpropanamide) typically begins with 2,2-dimethyl-1,3-propanediol and 2-methylpropanoyl chloride.
Reaction Conditions: The reaction involves the formation of amide bonds through the reaction of the diol with the acyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Purification: The product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield.
Optimization: Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,N’-(2,2-Dimethyl-1,3-propanediyl)bis(2-methylpropanamide) can undergo oxidation reactions, typically involving the amide groups.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amide groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products:
Oxidation Products: Oxidation typically yields carboxylic acids or their derivatives.
Reduction Products: Reduction results in the formation of amines.
Substitution Products: Substitution reactions yield various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: N,N’-(2,2-Dimethyl-1,3-propanediyl)bis(2-methylpropanamide) can be used as a ligand in catalytic reactions, enhancing the efficiency of certain chemical transformations.
Polymer Synthesis: It is used in the synthesis of polymers with specific properties, such as increased thermal stability.
Biology:
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Drug Development: It is explored for its potential as a building block in the synthesis of pharmaceutical compounds.
Medicine:
Therapeutic Agents: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.
Diagnostic Tools: It can be used in the development of diagnostic assays for detecting specific biomolecules.
Industry:
Material Science: The compound is used in the development of advanced materials with unique properties.
Coatings and Adhesives: It is utilized in the formulation of coatings and adhesives with enhanced performance characteristics.
Mechanism of Action
Molecular Targets and Pathways:
Enzyme Interaction: N,N’-(2,2-Dimethyl-1,3-propanediyl)bis(2-methylpropanamide) interacts with specific enzymes, inhibiting their activity by binding to the active site.
Signal Transduction: It can modulate signal transduction pathways by affecting the activity of key proteins involved in cellular signaling.
Comparison with Similar Compounds
N,N’-(2,2-Dimethyl-1,3-propanediyl)bis(2-ethylpropanamide): Similar structure but with ethyl groups instead of methyl groups.
N,N’-(2,2-Dimethyl-1,3-propanediyl)bis(2-phenylpropanamide): Contains phenyl groups, leading to different chemical properties.
Uniqueness:
Structural Features: The presence of two methyl groups on the central propanediyl backbone imparts unique steric and electronic properties.
Reactivity: The compound’s reactivity is influenced by the steric hindrance and electronic effects of the methyl groups, making it distinct from its analogs.
Properties
Molecular Formula |
C13H26N2O2 |
|---|---|
Molecular Weight |
242.36g/mol |
IUPAC Name |
N-[2,2-dimethyl-3-(2-methylpropanoylamino)propyl]-2-methylpropanamide |
InChI |
InChI=1S/C13H26N2O2/c1-9(2)11(16)14-7-13(5,6)8-15-12(17)10(3)4/h9-10H,7-8H2,1-6H3,(H,14,16)(H,15,17) |
InChI Key |
BSJKVQOVPCYCNY-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NCC(C)(C)CNC(=O)C(C)C |
Canonical SMILES |
CC(C)C(=O)NCC(C)(C)CNC(=O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


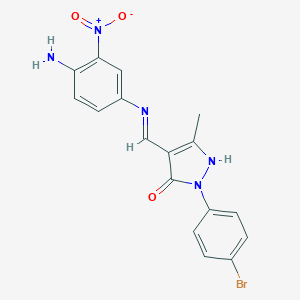
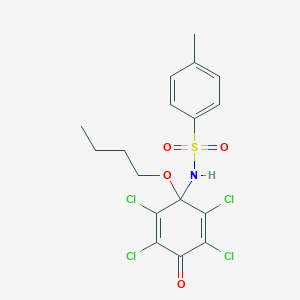
![2,2-diphenyl-N'-[(2-phenylcyclopropyl)carbonyl]cyclopropanecarbohydrazide](/img/structure/B515241.png)
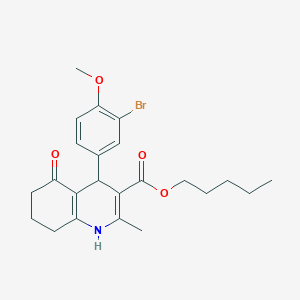
![N-(1,3-benzodioxol-5-yl)-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B515244.png)
![2'-{[(6-Methyl-2-pyridinyl)amino]carbonyl}[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B515245.png)
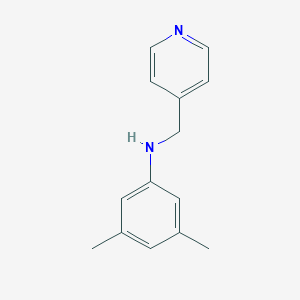
![(2E)-2-[4-(benzyloxy)-3-iodo-5-methoxybenzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B515249.png)
![2-Methyl-N-[4-(5-methyl-isoxazol-3-ylsulfamoyl)-phenyl]-benzamide](/img/structure/B515251.png)
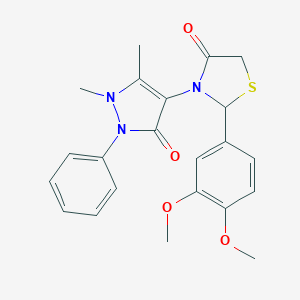
![5-{[2-(2-methoxyphenoxy)ethyl]sulfanyl}-1-phenyl-1H-tetraazole](/img/structure/B515253.png)
![N-[(3-chloro-4-methoxyphenyl)carbamothioyl]-3,4-dimethoxybenzamide](/img/structure/B515254.png)
![4-methoxy-N-{[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B515259.png)
